

Deconstructing the Fenpropidin-d10 Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: *Fenpropidin-d10*

Cat. No.: *B15558506*

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For researchers, scientists, and professionals in drug development and residue analysis, the Certificate of Analysis (CofA) for a deuterated internal standard like **Fenpropidin-d10** is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are fundamental for the accuracy and reliability of quantitative analytical methods. This guide offers an in-depth explanation of a typical **Fenpropidin-d10** CofA, detailing the significance of each analytical test and the methodologies employed.

Compound Identification and Characterization

The initial section of a CofA confirms the identity of the material. This is established through a combination of spectroscopic and physical data.

Parameter	Specification
Product Name	Fenpropidin-d10
Molecular Formula	C ₁₉ H ₂₁ D ₁₀ N
Molecular Weight	283.52 g/mol
CAS Number	Not available for deuterated analog
Unlabeled CAS Number	67306-00-7
Appearance	Colorless to light yellow oil

Table 1: General Information for **Fenpropidin-d10**.

Purity and Impurity Profile

The determination of chemical purity is a cornerstone of the CofA. High-Performance Liquid Chromatography (HPLC) is a standard method for this assessment, providing a quantitative measure of the analyte's purity relative to any non-isotopically labeled impurities.

Analytical Test	Result
Chemical Purity (HPLC)	>95%
Isotopic Enrichment	≥98 atom % D
Residual Solvents	Conforms to ICH Q3C
Water Content (Karl Fischer)	<0.5%

Table 2: Summary of Quantitative Analytical Data for **Fenpropidin-d10**.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Fenpropidin-d10** is typically assessed using reverse-phase HPLC with UV detection.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 225 nm.
- Injection Volume: 10 μ L.
- Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Isotopic Enrichment

For a deuterated standard, the isotopic enrichment is a critical parameter that confirms the extent of deuterium incorporation. This is typically determined by mass spectrometry.

Experimental Protocol: Isotopic Enrichment by Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
- Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Analysis: The mass spectrum of the deuterated compound is compared to that of its non-deuterated analog. The relative intensities of the molecular ion peaks corresponding to different isotopic compositions are used to calculate the deuterium incorporation.

Structural Confirmation

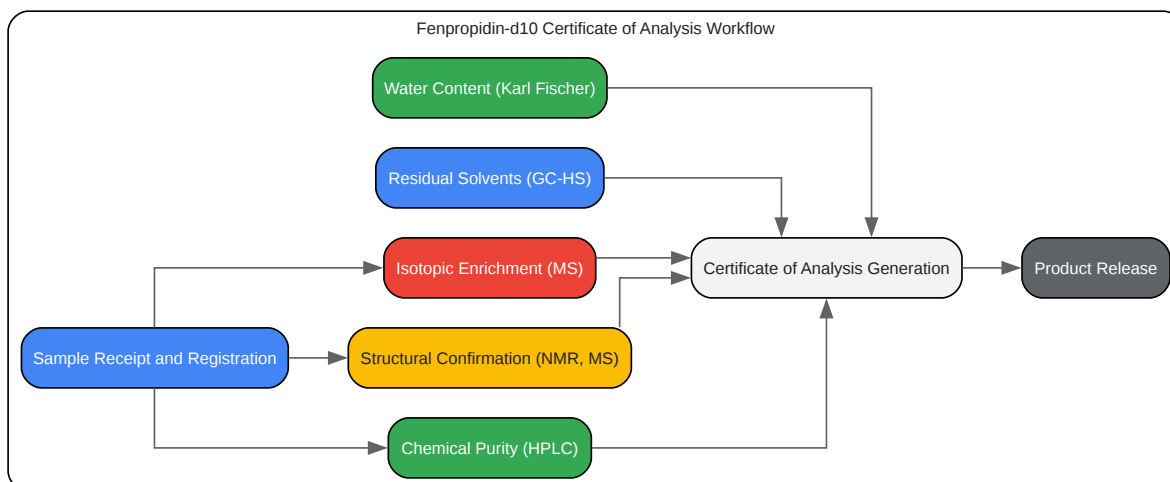
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the molecule and the positions of the deuterium labels.

Experimental Protocol: Structural Confirmation by ^1H NMR

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Analysis: The ^1H NMR spectrum of **Fenpropidin-d10** will show a significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium. The remaining proton signals confirm the core structure of the molecule.

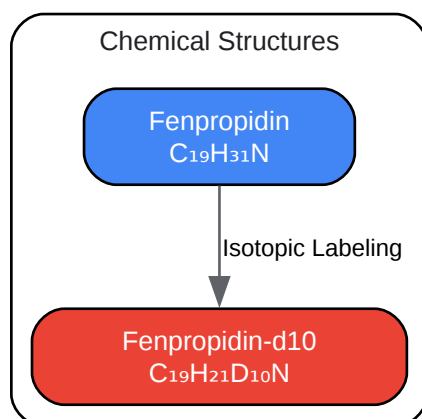
Visualizing the Analytical Workflow and Chemical Structures

To better understand the processes and relationships involved in the analysis and use of **Fenpropidin-d10**, the following diagrams are provided.



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Fenpropidin-d10 Certificate of Analysis Workflow



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Relationship between Fenpropidin and **Fenpropidin-d10**

This comprehensive guide provides a detailed overview of the critical information presented in a **Fenpropidin-d10** Certificate of Analysis. By understanding the underlying analytical methodologies and the significance of each reported value, researchers can confidently use this internal standard to achieve accurate and reproducible results in their studies.

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